molecular formula C21H25ClFN3O2 B4673518 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide

Cat. No. B4673518
M. Wt: 405.9 g/mol
InChI Key: YHDPLNBPKWCSKA-UHFFFAOYSA-N
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Description

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide, also known as PF-04995274, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as piperazine derivatives and has been shown to have a high affinity for the dopamine D3 receptor.

Mechanism of Action

The mechanism of action of 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide involves its high affinity for the dopamine D3 receptor. By binding to this receptor, it can modulate the activity of dopamine in the brain, which is involved in the regulation of reward and motivation. This can potentially lead to a reduction in addictive behaviors and other psychiatric symptoms.
Biochemical and Physiological Effects:
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to an increase in reward and motivation. It has also been shown to decrease the activity of the prefrontal cortex, which is involved in the regulation of impulsive behaviors.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide is its high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of addiction and other psychiatric disorders. However, one of the limitations of this compound is its potential for off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for the study of 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide. One potential direction is the development of more selective compounds that target the dopamine D3 receptor. Another direction is the study of the long-term effects of 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide on brain function and behavior. Additionally, the potential therapeutic applications of this compound in the treatment of addiction and other psychiatric disorders should be further explored.

Scientific Research Applications

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes it a potential candidate for the treatment of addiction and other psychiatric disorders.

properties

IUPAC Name

2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O2/c1-2-28-20-6-4-3-5-19(20)24-21(27)15-26-11-9-25(10-12-26)14-16-7-8-17(23)13-18(16)22/h3-8,13H,2,9-12,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDPLNBPKWCSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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